6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a cyclohexanesulfonyl group, an octahydropyrrolo[3,4-c]pyrrol moiety, and a methoxyethyl group attached to a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, starting from readily available precursorsCommon synthetic methods may involve cyclization reactions, sulfonylation, and nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone: This compound shares a similar pyrrolo[3,4-c]pyrrol core but differs in its functional groups and overall structure.
(4-(6-((2-octahydrocyclopenta[c]pyrrol-5-yl)amino)pyridazin-3-yl)phenyl)(imino)(methyl)-lambda6-sulfanone: Another compound with a related core structure but distinct functional groups and applications.
Uniqueness
The uniqueness of 6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine lies in its specific combination of functional groups and its potential for diverse applications. Its cyclohexanesulfonyl group and methoxyethyl-purine moiety provide unique chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H30N6O3S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
6-(5-cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C20H30N6O3S/c1-29-8-7-24-14-23-18-19(24)21-13-22-20(18)25-9-15-11-26(12-16(15)10-25)30(27,28)17-5-3-2-4-6-17/h13-17H,2-12H2,1H3 |
InChI Key |
KYFMLTDLNWJOEI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5CCCCC5 |
Origin of Product |
United States |
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